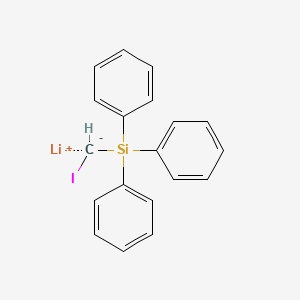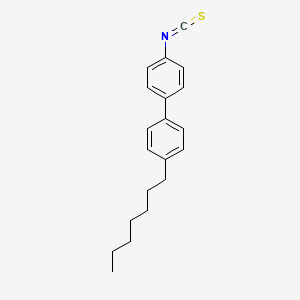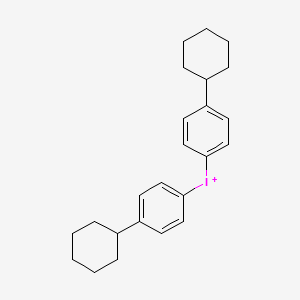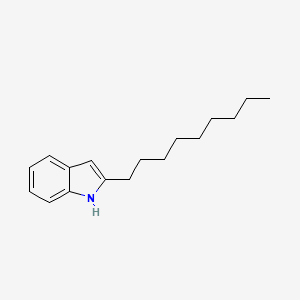
Lithium iodo(triphenylsilyl)methanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium iodo(triphenylsilyl)methanide is an organolithium compound that has garnered interest in the field of organometallic chemistry. This compound is known for its unique reactivity and stability, making it a valuable reagent in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium iodo(triphenylsilyl)methanide can be synthesized through a metal-halogen exchange reaction. This involves the reaction of triphenylsilyl iodide with lithium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium iodo(triphenylsilyl)methanide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form larger organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and electrophiles. The reactions are typically carried out in inert atmospheres, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new organolithium compound, while in addition reactions, the product will be a new carbon-carbon bonded compound .
Aplicaciones Científicas De Investigación
Lithium iodo(triphenylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and in the preparation of complex organometallic compounds.
Biology: It can be used in the synthesis of biologically active molecules and in the study of reaction mechanisms involving organolithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Comparación Con Compuestos Similares
Similar Compounds
Lithium triphenylmethyl: Similar in structure but lacks the iodo group, leading to different reactivity.
Lithium phenyl: A simpler organolithium compound with different reactivity and stability.
Lithium tert-butyl: Another organolithium compound with distinct reactivity due to the presence of the tert-butyl group
Uniqueness
Lithium iodo(triphenylsilyl)methanide is unique due to the presence of the iodo group, which enhances its reactivity and allows for specific types of reactions that are not possible with other organolithium compounds. This makes it a valuable reagent in synthetic chemistry .
Propiedades
| 90158-99-9 | |
Fórmula molecular |
C19H16ILiSi |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
lithium;iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H16ISi.Li/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-16H;/q-1;+1 |
Clave InChI |
RQPBRBKZHCGPRC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[Si]([CH-]I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/no-structure.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)




